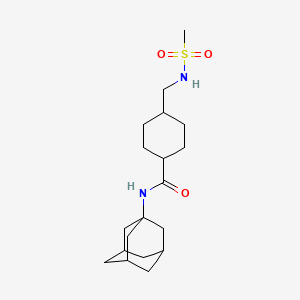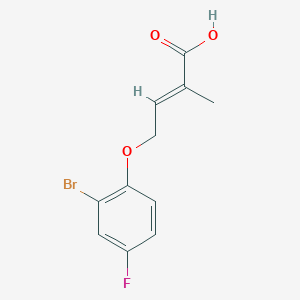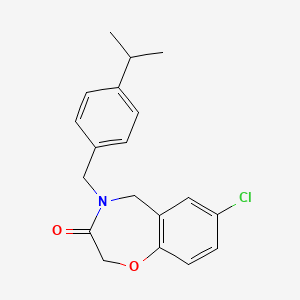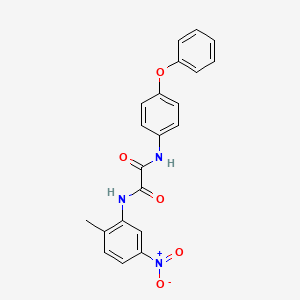
N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, commonly known as ADMX-71, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADMX-71 is a derivative of amantadine, a drug that has been used in the treatment of Parkinson's disease and influenza. ADMX-71 has been shown to have unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research by Göktaş et al. (2012) demonstrated the use of adamantane derivatives, related to N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, in antiviral applications. They developed novel compounds with adamantyl moieties showing significant antiviral activity against influenza A and B viruses, highlighting the potential of adamantane derivatives in treating viral infections (Göktaş et al., 2012).
Neuroprotective Applications
A study by Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines that demonstrated multifunctional neuroprotective activity. These compounds inhibited various receptors and enzymes related to neurological functions, indicating their potential application in neuroprotection (Joubert et al., 2011).
Synthesis of Molecular Hybrids
Kalita et al. (2016) described the synthesis of adamantyl-containing tetrahydropyrimidine carboxylates, showcasing the chemical versatility of adamantane derivatives. This research points towards potential applications in creating novel molecular hybrids with specific properties (Kalita et al., 2016).
Anti-Inflammatory Applications
In another study by Kalita et al. (2015), novel adamantane-tetrahydropyrimidine hybrids were synthesized and evaluated for anti-inflammatory activities. Some of these compounds exhibited excellent anti-inflammatory properties, suggesting their use in treating inflammation-related disorders (Kalita et al., 2015).
Anti-Dengue Virus Activity
Joubert et al. (2018) focused on the synthesis of adamantane derivatives for inhibiting the dengue virus. This research highlights the potential role of adamantane derivatives in combating dengue fever, a significant public health concern in tropical regions (Joubert et al., 2018).
Antimicrobial and Anti-Proliferative Activities
Al-Mutairi et al. (2019) synthesized adamantane derivatives with antimicrobial and anti-proliferative properties. These compounds showed promising activity against various bacteria and fungi, as well as inhibitory effects on tumor cell lines, indicating their potential in antimicrobial and cancer therapies (Al-Mutairi et al., 2019).
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-25(23,24)20-12-13-2-4-17(5-3-13)18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h13-17,20H,2-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBIGDKZVADWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)


![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)